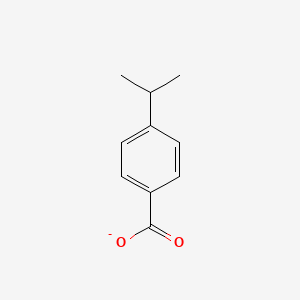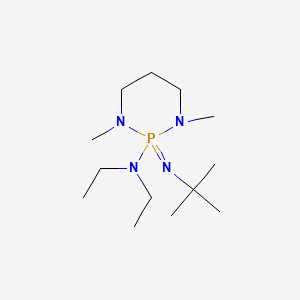
2-Dimethylammonioethyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-dimethylammonioethyl chloride is an organic cation obtained by protonation of the tertiary amino function of 2-dimethylaminoethyl chloride. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 2-dimethylaminoethyl chloride.
Applications De Recherche Scientifique
Quantitative Determination in Pharmaceutical Compounds
2-Dimethylammonioethyl chloride is crucial in pharmaceutical analysis. For instance, a study developed a GCMS method for quantifying Genotoxic impurity 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) in Chlorpheniramine/Chlorphenamine Maleate APIs. This method is specific, linear, accurate, precise, and robust, suitable for quantifying the impurity at ppm levels (Zate, Kothari, & Lokhande, 2017).
In Chemical Synthesis
2-Dimethylammonioethyl chloride is used in chemical synthesis, particularly in the formation of various compounds. For instance, the Vilsmeier reagent, prepared from N,N-dimethylformamide and oxalyl chloride or thionyl chloride, is an acid activator reagent that facilitates the direct [2+2] ketene–imine cycloaddition of substituted acetic acid and imines (Jarrahpour & Zarei, 2009).
In Material Science and Polymer Research
This compound finds applications in material science, particularly in the synthesis and characterization of polymers. A study synthesized a novel cationic polymer that could switch to a zwitterionic form upon light irradiation, showing potential applications in DNA condensation and release, and interactions with bacterial cells (Sobolčiak et al., 2013).
Corrosion Inhibition in Industrial Applications
Surfactants containing 2-Dimethylammonioethyl chloride have been studied as corrosion inhibitors. For example, compounds in the series of 2-(alkyldimethylammonio) alkanol bromides show significant inhibitory effects on iron corrosion in acid chloride solutions (Elachouri et al., 1995).
Propriétés
Nom du produit |
2-Dimethylammonioethyl chloride |
|---|---|
Formule moléculaire |
C4H11ClN+ |
Poids moléculaire |
108.59 g/mol |
Nom IUPAC |
2-chloroethyl(dimethyl)azanium |
InChI |
InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3/p+1 |
Clé InChI |
WQMAANNAZKNUDL-UHFFFAOYSA-O |
SMILES |
C[NH+](C)CCCl |
SMILES canonique |
C[NH+](C)CCCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



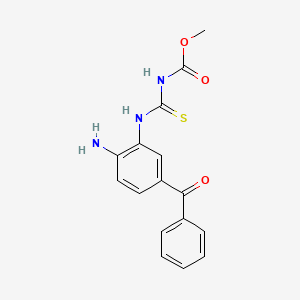

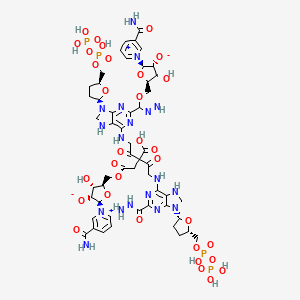
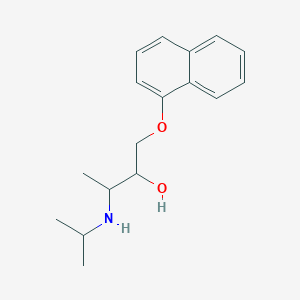
![(3R,6S,8S,10R,13R,14S)-6,14-Dihydroxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecan-4-one](/img/structure/B1230041.png)

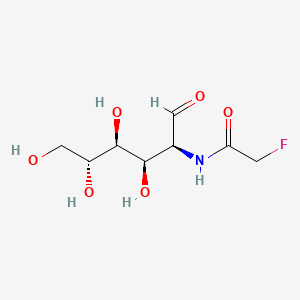
![4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol](/img/structure/B1230047.png)
![4-(2-azaspiro[5.5]undecan-2-ylsulfonyl)-N-butan-2-ylbenzenesulfonamide](/img/structure/B1230048.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B1230049.png)
![N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1230050.png)
![N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1230054.png)
